2-Cycloheptén-1-one

Vue d'ensemble

Description

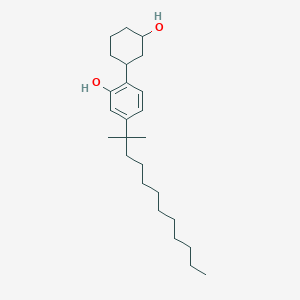

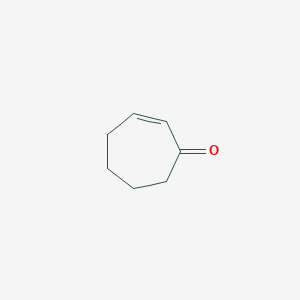

2-Cyclohepten-1-one is a chemical compound that is part of a broader class of cycloheptenones. These compounds are characterized by a seven-membered ring structure with a ketone functional group. The molecular structure of cycloheptadiene, a related compound, has been studied and found to exhibit pseudorotational motion between different forms, which is consistent with experimental data .

Synthesis Analysis

The synthesis of various cycloheptenones has been explored in several studies. A functionalized and chiral cyclohepten-one was synthesized from erythronic acid-4-lactone in a two-step process, demonstrating the potential for creating building blocks for further synthesis . Another study reported the synthesis of 2,4,6-cycloheptatrienethione, which is closely related to cycloheptenones, by reacting tropone with phosphorus pentasulfide . Additionally, the synthesis of 2-diazo-4,6-cycloheptadiene-1,3-dione was achieved, highlighting differences in resonance contributions of canonical forms compared to other diazo compounds .

Molecular Structure Analysis

The molecular structure of cycloheptadiene, which shares similarities with 2-cyclohepten-1-one, has been analyzed using molecular mechanics calculations. The findings suggest that cycloheptadiene has a structure that undergoes significant pseudorotational motion . This information can provide insights into the behavior and reactivity of 2-cyclohepten-1-one.

Chemical Reactions Analysis

Cycloheptenones can undergo various chemical reactions. For instance, 2-phenyl-2,5-cyclohexadien-1-ones, which are structurally related to 2-cyclohepten-1-one, have been shown to undergo regiospecific photorearrangements to yield highly substituted phenols . The photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one has also been studied, revealing that irradiation leads to [2+2] cycloaddition products without the phenyl migration typically associated with similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloheptenones and related compounds have been investigated. For example, the UV spectrum of 2,4,6-cycloheptatrienethione was measured, although the compound was found to be extremely unstable in concentrated solutions . The photophysical properties of cyclopentafused polycyclic aromatic hydrocarbons, which are structurally related to cycloheptenones, were studied, showing that their UV-vis spectra extend well into the visible range .

Applications De Recherche Scientifique

Synthèse des terpènes perhydroazulènes

2-Cycloheptén-1-one: sert d'intermédiaire clé dans la synthèse des terpènes perhydroazulènes . Ces terpènes sont importants en raison de leur présence dans les produits naturels et de leurs propriétés thérapeutiques potentielles. La réactivité du composé permet la construction d'architectures moléculaires complexes que l'on trouve dans ces substances naturelles.

Allyation régiosélective

Le composé présente des réactions régiosélectives avec les réactifs allyliques de l'indium en présence de TMSCl . Cette réaction est précieuse pour la création de nouvelles liaisons carbone-carbone de manière contrôlée, ce qui constitue une étape fondamentale de la synthèse organique, en particulier dans la construction de composés cycliques présentant des activités pharmacologiques potentielles.

Synthèse énantiosélective

This compound: réagit avec Bu2Zn en présence de quantités catalytiques de Cu(OTf)2 et de sels d'azolium pontés par CH2 pour produire la (S)-3-butylcycloheptanone . Cette synthèse énantiosélective est cruciale pour créer des substances présentant une chiralité spécifique, un aspect clé de l'industrie pharmaceutique pour la production de médicaments énantiomériquement purs.

Électrophile dans les réactions d'addition

En tant qu'α,β-énone, la This compound est un électrophile multifonctionnel adapté à diverses réactions d'addition . Ces réactions sont essentielles en chimie organique pour introduire de nouveaux groupes fonctionnels et accroître la complexité des molécules, ce qui peut conduire à la découverte de nouveaux médicaments et matériaux.

Analyse chromatographique

This compound: peut être séparée à l'aide de techniques chromatographiques, telles que la CLHP, en raison de ses propriétés chimiques distinctes . Cette application est importante en chimie analytique pour la purification et l'identification des composés, ainsi que dans les processus de contrôle de la qualité de la fabrication pharmaceutique.

Mécanisme D'action

Target of Action

2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone

Mode of Action

The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that 2-Cyclohepten-1-one can form covalent bonds with its targets, leading to changes in their structure and function.

Pharmacokinetics

Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 2-Cyclohepten-1-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclohept-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCRDVTWUYLPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149916 | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-66-0 | |

| Record name | 2-Cyclohepten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohepten-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

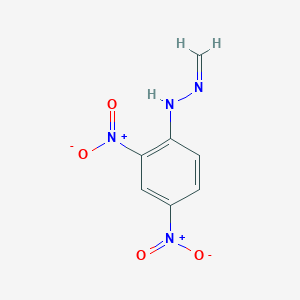

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)